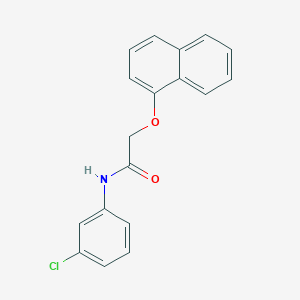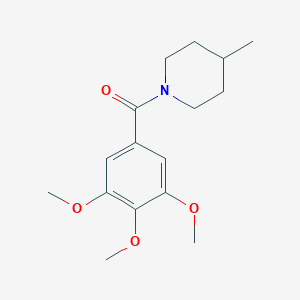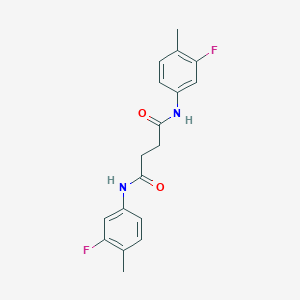
N-(3-クロロフェニル)-2-ナフタレン-1-イルオキシアセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)-2-naphthalen-1-yloxyacetamide is an organic compound that features a naphthalene ring and a chlorophenyl group connected via an acetamide linkage
科学的研究の応用
N-(3-chlorophenyl)-2-naphthalen-1-yloxyacetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in organic electronic materials due to its conjugated system.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
作用機序
Target of Action
Related compounds such as carbonyl cyanide m-chlorophenyl hydrazone (cccp) are known to inhibit oxidative phosphorylation . Another compound, N-(3-chlorophenyl)-N-methyl-2-oxo-3-[(3,4,5-trimethyl-1H-pyrrol-2-yl)methyl]-2H-indole-5-sulfonamide, has been reported to target the Hepatocyte growth factor receptor .
Mode of Action
Cccp, a related compound, acts as an ionophore and reduces the ability of atp synthase to function optimally . This suggests that N-(3-chlorophenyl)-2-naphthalen-1-yloxyacetamide might interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
For instance, CCCP causes an uncoupling of the proton gradient established during the normal activity of electron carriers in the electron transport chain . Another compound, Chlorpropham, is known to be degraded through hydrolysis and deamination, yielding monochlorinated catechol .
Pharmacokinetics
A related compound, 2-[(3-chlorophenyl)amino]-phenyl-3-(difluoromethyl)-1-methyl-1h-pyrazole-4-carboxamide, was found to have strong binding affinity for five target proteins associated with the hif-1 signaling pathway .
Result of Action
Cccp, a related compound, is known to cause the gradual destruction of living cells and death of the organism .
Action Environment
For instance, Chlorpropham, an important phenyl carbamate herbicide, has been used as a plant growth regulator and potato sprout suppressant during long-term storage .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-naphthalen-1-yloxyacetamide typically involves the reaction of 3-chloroaniline with 2-naphthoxyacetic acid. The process can be summarized as follows:
Formation of 2-naphthoxyacetic acid: This can be achieved by reacting 2-naphthol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Amidation Reaction: The 2-naphthoxyacetic acid is then reacted with 3-chloroaniline in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form N-(3-chlorophenyl)-2-naphthalen-1-yloxyacetamide.
Industrial Production Methods
While specific industrial production methods for N-(3-chlorophenyl)-2-naphthalen-1-yloxyacetamide are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
化学反応の分析
Types of Reactions
N-(3-chlorophenyl)-2-naphthalen-1-yloxyacetamide can undergo several types of chemical reactions:
Substitution Reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The naphthalene ring can undergo oxidation to form naphthoquinone derivatives, while reduction can lead to dihydronaphthalene derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 3-chloroaniline and 2-naphthoxyacetic acid.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Naphthoquinone derivatives.
Reduction: Dihydronaphthalene derivatives.
Hydrolysis: 3-chloroaniline and 2-naphthoxyacetic acid.
類似化合物との比較
Similar Compounds
N-(3-chlorophenyl)-2-naphthalen-1-yloxyacetamide: shares structural similarities with other naphthalene-based amides and chlorophenyl derivatives, such as:
Uniqueness
Structural Features: The combination of a naphthalene ring and a chlorophenyl group linked via an acetamide bond is unique and contributes to its distinct chemical and biological properties.
Reactivity: The presence of both electron-donating and electron-withdrawing groups in the molecule allows for diverse reactivity patterns, making it a versatile compound for various applications.
特性
IUPAC Name |
N-(3-chlorophenyl)-2-naphthalen-1-yloxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2/c19-14-7-4-8-15(11-14)20-18(21)12-22-17-10-3-6-13-5-1-2-9-16(13)17/h1-11H,12H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHNUBCRXYOZENW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![METHYL 4-(3-{[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}PROPANAMIDO)BENZOATE](/img/structure/B506430.png)

![2-(2,4-dichlorophenoxy)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B506433.png)
![2-{4-[(3,4-dimethylphenyl)amino]-4-oxobutanoyl}-N-phenylhydrazinecarboxamide](/img/structure/B506438.png)
![2-{[(2-bromo-4-methylphenoxy)acetyl]amino}-N-phenylbenzamide](/img/structure/B506439.png)
![2-[4-(2,4-dichloroanilino)-4-oxobutanoyl]-N-phenylhydrazinecarboxamide](/img/structure/B506442.png)
![2-phenoxy-N-{2-[(phenoxyacetyl)amino]cyclohexyl}acetamide](/img/structure/B506443.png)
![N-{4-[(mesitylamino)sulfonyl]phenyl}-4-methoxybenzamide](/img/structure/B506444.png)
![ETHYL 3-({4-[(2,4,6-TRIMETHYLPHENYL)SULFAMOYL]PHENYL}CARBAMOYL)PROPANOATE](/img/structure/B506445.png)
![2-phenyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B506446.png)
![2-(4-tert-butylphenoxy)-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B506447.png)
![2-{[4-(Azepan-1-ylsulfonyl)anilino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B506449.png)
